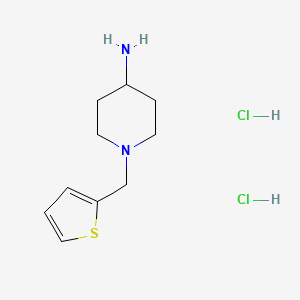

1-(Thiophen-2-ylmethyl)piperidin-4-amine dihydrochloride

Description

Properties

IUPAC Name |

1-(thiophen-2-ylmethyl)piperidin-4-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2S.2ClH/c11-9-3-5-12(6-4-9)8-10-2-1-7-13-10;;/h1-2,7,9H,3-6,8,11H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAAXJLLSINHSKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)CC2=CC=CS2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18Cl2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution Approach

The most commonly reported method for synthesizing 1-(Thiophen-2-ylmethyl)piperidin-4-amine dihydrochloride involves a nucleophilic substitution reaction between thiophen-2-ylmethyl chloride and piperidin-4-amine. This reaction typically proceeds as follows:

- Reactants: Thiophen-2-ylmethyl chloride and piperidin-4-amine.

- Base: A base such as sodium hydroxide or potassium carbonate is used to deprotonate the amine and facilitate nucleophilic attack.

- Solvent: Polar aprotic solvents or aqueous media are employed to enhance reaction rates.

- Conditions: Controlled temperature and stirring to optimize yield.

- Post-reaction: The crude product is purified and converted into the dihydrochloride salt by treatment with hydrochloric acid.

This method is favored for its straightforwardness and relatively high yield, making it suitable for both laboratory-scale and industrial production.

Alternative Alkylation via 4-Piperidone Derivatives

An alternative synthetic strategy involves the alkylation of 4-piperidone derivatives with thiophene-containing alkylating agents:

- Step 1: Alkylation of 4-piperidone monohydrate hydrochloride with 2-(thiophen-2-yl)ethyl methanesulfonate in the presence of a phase transfer catalyst yields N-[2-(2-thienyl)ethyl]-4-piperidone with high yield (~90%).

- Step 2: Subsequent reductive amination or reaction with amines under catalytic conditions produces the desired piperidin-4-amine derivative.

- Catalysts: Nanocatalysts such as MCM-41-SO3H have been employed to improve reaction efficiency and environmental friendliness.

- Advantages: This method offers mild reaction conditions, shorter reaction times, and high yields compared to traditional methods.

Industrial Scale Synthesis

Industrial production generally follows the nucleophilic substitution route but on a larger scale with:

- Use of industrial-grade reagents and solvents.

- Optimization of reaction parameters (temperature, pH, reaction time) to maximize yield and purity.

- Rigorous quality control to ensure batch consistency.

- Conversion to dihydrochloride salt to improve solubility and stability for downstream applications.

Reaction Mechanisms and Chemical Considerations

- The key step is the nucleophilic substitution where the amine nitrogen attacks the electrophilic carbon of the thiophen-2-ylmethyl chloride.

- The thiophene ring remains intact but can be further chemically modified (oxidation to sulfoxides/sulfones or reduction to thiols) if desired.

- The piperidine ring can undergo substitution reactions, allowing for structural diversification.

- Conversion to the dihydrochloride salt involves protonation of the amine groups with hydrochloric acid, enhancing aqueous solubility and stability.

Data Table: Summary of Preparation Methods

| Preparation Method | Key Reactants | Catalysts/Bases | Solvent/Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Nucleophilic substitution | Thiophen-2-ylmethyl chloride + piperidin-4-amine | NaOH or K2CO3 (base) | Polar aprotic or aqueous, controlled temp | 70-90 | Common, scalable, produces dihydrochloride salt after HCl treatment |

| Alkylation of 4-piperidone derivatives | 4-piperidone monohydrate + 2-(thiophen-2-yl)ethyl methanesulfonate | Phase transfer catalyst, MCM-41-SO3H (nanocatalyst) | Mild temp, phase transfer conditions | ~90 | Green chemistry approach, high yield, mild conditions |

| Industrial scale nucleophilic substitution | Same as lab scale | Industrial-grade bases | Optimized for scale, rigorous QC | >85 | Large scale, optimized for purity and yield |

Research Findings and Optimization

- Use of nanocatalysts such as MCM-41-SO3H improves reaction rates and yields while reducing environmental impact.

- Phase transfer catalysts facilitate alkylation reactions by enhancing the solubility of reactants in biphasic systems.

- Reductive amination steps using sodium triacetoxyborohydride provide high selectivity and yield in related piperidine derivatives synthesis.

- Conversion to dihydrochloride salt is essential for improving solubility and handling, especially for biological applications.

Chemical Reactions Analysis

Types of Reactions: 1-(Thiophen-2-ylmethyl)piperidin-4-amine dihydrochloride undergoes several types of chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form the corresponding thiol derivative.

Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in the presence of a base.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Alkylated or acylated piperidine derivatives.

Scientific Research Applications

1-(Thiophen-2-ylmethyl)piperidin-4-amine dihydrochloride has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(Thiophen-2-ylmethyl)piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Substituent-Driven Electronic and Steric Effects

The substituent on the benzyl or heteroaromatic group significantly alters physicochemical and biological properties:

- Thiophene vs.

- Chlorobenzyl vs. Thiophene () : The chloro substituent increases electron-withdrawing effects, possibly altering binding interactions in hydrophobic pockets .

- Nitrobenzyl () : The nitro group introduces metabolic liabilities (e.g., susceptibility to reduction) but may enhance binding to nitroreductase-expressing targets .

Biological Activity

1-(Thiophen-2-ylmethyl)piperidin-4-amine dihydrochloride is a piperidine derivative that has garnered attention for its potential biological activities. This compound is being explored for various therapeutic applications, particularly in the fields of oncology and neurology. Understanding its biological activity is crucial for evaluating its potential as a drug candidate.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a thiophen-2-ylmethyl group, contributing to its unique chemical properties. The dihydrochloride form enhances its solubility and stability, making it suitable for biological studies.

Research indicates that compounds similar to this compound may exert their effects through interactions with specific enzymes and receptors. These interactions can modulate various biochemical pathways, leading to significant biological outcomes, such as:

- Inhibition of Cell Proliferation : Similar compounds have shown the ability to inhibit cell growth in cancer cell lines, suggesting potential anticancer properties.

- Induction of Apoptosis : Evidence from related studies indicates that these compounds may promote programmed cell death in malignant cells, enhancing their therapeutic efficacy.

Anticancer Properties

Recent studies have highlighted the anticancer potential of piperidine derivatives, including this compound. For instance:

- Cytotoxicity Studies : In vitro assays demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines, including breast and lung cancer models. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways.

Neuroprotective Effects

Additionally, the compound has been investigated for its neuroprotective properties:

- Neuroprotection in Models : Studies indicate that it may protect neuronal cells from oxidative stress-induced damage, potentially offering therapeutic benefits in neurodegenerative diseases.

Case Study 1: Anticancer Activity

A study evaluated the efficacy of this compound in a xenograft model of breast cancer. The compound was administered at varying doses, resulting in a significant reduction in tumor size compared to the control group. Histological analysis revealed increased apoptosis in treated tumors.

Case Study 2: Neuroprotection

In a model of Parkinson's disease, the compound was shown to reduce neuronal death by inhibiting apoptotic pathways and reducing inflammation markers. This suggests potential utility in treating neurodegenerative disorders.

Q & A

Basic: What synthetic methodologies are recommended for preparing 1-(Thiophen-2-ylmethyl)piperidin-4-amine dihydrochloride?

Answer:

The compound can be synthesized via Mannich reactions using acetophenone derivatives, formaldehyde, and amine components. For example:

- Thiophene-functionalized ketones (e.g., 2-acetylthiophene) react with piperidin-4-amine and paraformaldehyde under acidic conditions to form the Mannich base.

- Post-synthesis, the product is treated with HCl to yield the dihydrochloride salt. Optimize reaction temperature (typically 60–80°C) and solvent polarity (e.g., ethanol or DMF) to improve yields (87–98%) .

Advanced: How can contradictions in spectroscopic data (e.g., NMR or IR) for this compound be resolved?

Answer:

Contradictions often arise from:

- Tautomerism (e.g., amine protonation states) or solvent effects (e.g., DMSO-d₆ vs. CDCl₃).

- Methodological approach :

Basic: What analytical techniques are suitable for assessing purity and stability?

Answer:

- HPLC : Use mixed-mode columns (e.g., Primesep 100) with mobile phases containing acetonitrile/water and acidic modifiers (e.g., H₂SO₄ or H₃PO₄). UV detection at 200–220 nm is optimal .

- Mass spectrometry : ESI-MS in positive ion mode to confirm molecular ion peaks ([M+H]⁺).

- Karl Fischer titration : Quantify residual moisture, critical for hygroscopic dihydrochloride salts .

Advanced: How can researchers optimize reaction conditions to minimize byproducts in the Mannich synthesis?

Answer:

Key factors include:

- Stoichiometric control : Maintain a 1:1 molar ratio of ketone to amine to prevent oligomerization.

- Catalysis : Use Lewis acids (e.g., ZnCl₂) or ionic liquids to enhance regioselectivity.

- Workflow :

Basic: What safety precautions are required when handling this compound?

Answer:

Based on GHS classifications for analogous piperidine derivatives:

- Hazards : Acute oral toxicity (Category 4), skin/eye irritation (Category 2), and respiratory sensitization (Category 3) .

- PPE :

- Respiratory : P95 (US) or P1 (EU) particulate filters for dust control.

- Skin : Nitrile gloves and chemical-resistant lab coats.

- Ventilation : Use fume hoods during weighing or synthesis .

Advanced: How can computational tools aid in predicting the compound’s receptor-binding affinity?

Answer:

- Molecular docking : Use software like AutoDock Vina to model interactions with targets (e.g., GPCRs or ion channels).

- MD simulations : Assess binding stability in explicit solvent (e.g., TIP3P water model) over 100+ ns trajectories.

- QSAR models : Coramine derivatives with thiophene groups show affinity for serotonin receptors (5-HT₃/5-HT₆), suggesting similar pathways for this compound .

Basic: What solvent systems are compatible with this compound for biological assays?

Answer:

- Aqueous buffers : PBS (pH 7.4) with ≤5% DMSO for solubility.

- Organic solvents : Ethanol or acetonitrile for stock solutions (10 mM).

- Caution : Avoid chlorinated solvents (e.g., CHCl₃) due to potential HCl release .

Advanced: How to address discrepancies in biological activity data across studies?

Answer:

Discrepancies may stem from:

- Assay variability (e.g., cell line heterogeneity, incubation times).

- Solution :

Basic: What crystallization strategies improve XRD data quality for structural elucidation?

Answer:

- Solvent selection : Use slow-evaporation methods with ethanol/water mixtures.

- Cryoprotection : Flash-cool crystals in liquid N₂ with 20% glycerol.

- Software : Refine structures using SHELXL (for small molecules) or PHENIX (for high-resolution data) .

Advanced: How can metabolic stability be evaluated in preclinical studies?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.